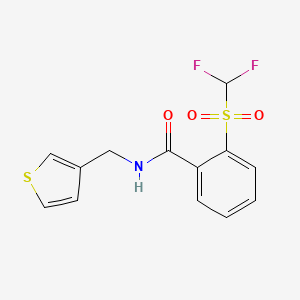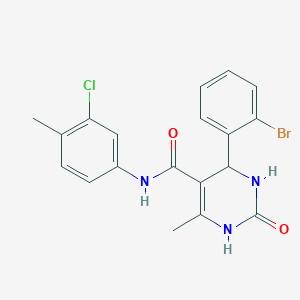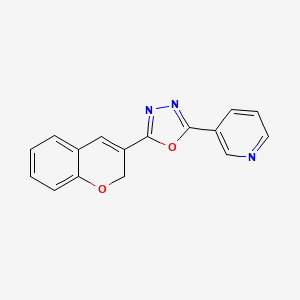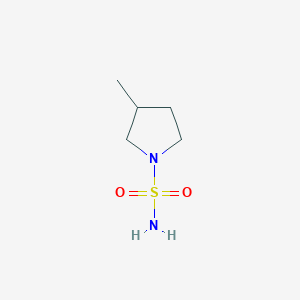![molecular formula C18H26N2O2 B2588889 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1396707-21-3](/img/structure/B2588889.png)
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is a synthetic organic compound that features a unique combination of adamantane and furan moieties The adamantane structure is known for its rigidity and stability, while the furan ring adds aromaticity and potential reactivity
Preparation Methods
The synthesis of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and 2,5-dimethylfuran.
Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as an amine or halide. Similarly, 2,5-dimethylfuran is modified to introduce a suitable leaving group.
Coupling Reaction: The functionalized adamantane and 2,5-dimethylfuran are then coupled under appropriate conditions to form the desired urea derivative. This step often involves the use of coupling reagents such as carbodiimides or isocyanates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The adamantane moiety can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups. Halogenation and nitration are common substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Scientific Research Applications
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit antiviral, antibacterial, or anticancer properties.
Materials Science: The rigidity of the adamantane moiety and the reactivity of the furan ring make this compound useful in the design of novel materials, such as polymers and nanomaterials.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The adamantane moiety can enhance membrane permeability, while the furan ring can participate in hydrogen bonding or π-π interactions.
Materials Science: The compound’s rigidity and stability contribute to the mechanical properties of materials, while the furan ring can undergo further functionalization to introduce additional properties.
Comparison with Similar Compounds
1-(Adamantan-1-yl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can be compared with other similar compounds:
1-(Adamantan-1-yl)-2,2-difluoro-2-iodoethane: This compound features a difluoro-iodoethane moiety instead of the furan ring, resulting in different reactivity and applications.
N-Adamantan-1-yl-2,4-dichloro-benzamide: This compound contains a benzamide group, which imparts different chemical properties and potential biological activities.
1-Adamantan-1-yl-2,2-dibromo-ethanone: The presence of dibromo-ethanone in this compound leads to distinct reactivity patterns and applications in organic synthesis.
Properties
IUPAC Name |
1-(1-adamantyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-11-3-16(12(2)22-11)10-19-17(21)20-18-7-13-4-14(8-18)6-15(5-13)9-18/h3,13-15H,4-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDNICBOMSWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine](/img/structure/B2588806.png)
![Ethyl 2-[2,6-difluoro-4-(hydroxymethyl)phenoxy]propanoate](/img/structure/B2588807.png)


![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B2588812.png)
![1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2588813.png)

![N-(1-cyanocyclopentyl)-2-[(3-oxobutan-2-yl)sulfanyl]acetamide](/img/structure/B2588821.png)
![4-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2588823.png)
![1-(2-(4-fluorophenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2588824.png)


![2-(3-methylphenoxy)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2588827.png)
![4-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]morpholine](/img/structure/B2588828.png)
